ZXH-4-130 TFA

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

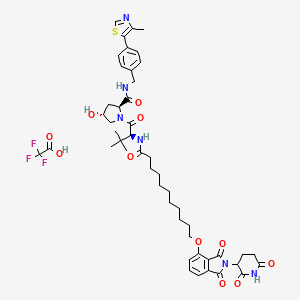

C48H59F3N6O11S |

|---|---|

Peso molecular |

985.1 g/mol |

Nombre IUPAC |

(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C46H58N6O9S.C2HF3O2/c1-28-39(62-27-48-28)30-19-17-29(18-20-30)25-47-41(56)34-24-31(53)26-51(34)45(60)40(46(2,3)4)49-36(54)16-11-9-7-5-6-8-10-12-23-61-35-15-13-14-32-38(35)44(59)52(43(32)58)33-21-22-37(55)50-42(33)57;3-2(4,5)1(6)7/h13-15,17-20,27,31,33-34,40,53H,5-12,16,21-26H2,1-4H3,(H,47,56)(H,49,54)(H,50,55,57);(H,6,7)/t31-,33?,34+,40-;/m1./s1 |

Clave InChI |

QKDOGOBHFHCHMX-YYRHATPXSA-N |

SMILES isomérico |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O.C(=O)(C(F)(F)F)O |

SMILES canónico |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ZXH-4-130 TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZXH-4-130 TFA is a potent and selective degrader of the protein Cereblon (CRBN). It operates through a mechanism known as targeted protein degradation, specifically utilizing the Proteolysis Targeting Chimera (PROTAC) technology. This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action: A Heterobifunctional PROTAC

ZXH-4-130 is a heterobifunctional PROTAC, meaning it is a chimeric molecule with two distinct functional ends connected by a chemical linker.[1][2][3] One end of ZXH-4-130 binds to the target protein, Cereblon (CRBN), while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This dual binding brings CRBN into close proximity with the VHL E3 ligase complex.

Once this ternary complex (ZXH-4-130 : CRBN : VHL) is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to CRBN. The polyubiquitinated CRBN is then recognized and targeted for degradation by the 26S proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins. This process effectively removes CRBN from the cellular environment.

The trifluoroacetate (B77799) (TFA) salt form of ZXH-4-130 is often used in research due to its potential for improved solubility and stability.

Quantitative Data

The efficacy of this compound in degrading CRBN has been quantified in various cell lines. The key metrics used are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) | Reference |

| MM1.S | 24 | ~10 | >90 | Powell et al., 2021 |

| Kelly | 24 | ~25 | >90 | Powell et al., 2021 |

| SK-N-DZ | 24 | ~50 | >80 | Powell et al., 2021 |

| HEK293T | 24 | ~30 | >90 | Powell et al., 2021 |

| MOLT-4 | 24 | ~40 | >90 | Powell et al., 2021 |

Table 1: CRBN Degradation by ZXH-4-130 in Various Cell Lines

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blotting for CRBN Degradation

This protocol is used to qualitatively and semi-quantitatively assess the degradation of CRBN in cells treated with this compound.

-

Cell Culture and Treatment:

-

Plate cells (e.g., MM1.S) at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

-

Treat cells with varying concentrations of this compound (e.g., 1 nM to 1000 nM) or DMSO as a vehicle control for a specified duration (e.g., 24 hours).

-

-

Cell Lysis:

-

Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein lysates to equal concentrations and denature by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against CRBN overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

-

Quantitative Proteomics (Mass Spectrometry)

This protocol is employed to assess the selectivity of this compound by quantifying changes in the entire proteome upon treatment.

-

Sample Preparation:

-

Culture and treat cells with this compound (e.g., 100 nM) and a vehicle control as described for Western blotting.

-

Lyse cells and quantify protein concentration.

-

-

Protein Digestion:

-

Denature proteins, reduce disulfide bonds, and alkylate cysteine residues.

-

Digest proteins into peptides using trypsin overnight at 37°C.

-

-

Tandem Mass Tag (TMT) Labeling:

-

Label peptides from different treatment conditions with isobaric TMT reagents for multiplexed analysis.

-

Combine the labeled peptide samples.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.

-

Analyze the peptide fractions by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

-

-

Data Analysis:

-

Search the raw mass spectrometry data against a protein database to identify and quantify proteins.

-

Determine the relative abundance of proteins in the this compound-treated samples compared to the vehicle control.

-

Identify proteins that are significantly downregulated, with a primary focus on CRBN.

-

Cell Viability Assay (Pomalidomide Rescue)

This assay demonstrates that the degradation of CRBN by this compound can rescue the cytotoxic effects of CRBN-dependent drugs like pomalidomide (B1683931).

-

Cell Seeding:

-

Seed MM1.S cells in a 96-well plate at a suitable density.

-

-

Pre-treatment with this compound:

-

Pre-treat the cells with a concentration of this compound known to effectively degrade CRBN (e.g., 100 nM) for a sufficient duration to ensure CRBN degradation (e.g., 24 hours).

-

-

Treatment with Pomalidomide:

-

Add pomalidomide at a cytotoxic concentration to the pre-treated cells. Include control wells with no pre-treatment, this compound alone, and pomalidomide alone.

-

-

Incubation:

-

Incubate the cells for a period sufficient to observe pomalidomide-induced cytotoxicity (e.g., 72 hours).

-

-

Viability Measurement:

-

Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the viability data to the vehicle-treated control.

-

Compare the viability of cells treated with pomalidomide alone to those pre-treated with this compound followed by pomalidomide. A significant increase in viability in the pre-treated cells indicates a rescue effect.

-

Conclusion

This compound is a well-characterized chemical probe for inducing the selective degradation of Cereblon. Its mechanism as a heterobifunctional PROTAC that recruits the VHL E3 ligase to CRBN is supported by robust quantitative and qualitative data. The experimental protocols provided herein offer a foundation for researchers to utilize this compound in their studies to investigate the biological functions of CRBN and to explore the potential of targeted protein degradation as a therapeutic strategy.

References

An In-depth Technical Guide to ZXH-4-130 TFA: A Selective Cereblon (CRBN) Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZXH-4-130 TFA is a potent and highly selective degrader of the Cereblon (CRBN) protein.[1][2] As a hetero-bifunctional proteolysis-targeting chimera (PROTAC), this compound functions by simultaneously binding to CRBN and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of CRBN. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative degradation data, and detailed experimental protocols derived from foundational studies.

Core Mechanism of Action

PROTACs like this compound leverage the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. The molecule acts as a bridge, forming a ternary complex between the target protein (CRBN) and an E3 ubiquitin ligase (VHL). This proximity facilitates the transfer of ubiquitin molecules to CRBN, marking it for destruction by the proteasome. The this compound molecule is then released and can induce the degradation of another CRBN protein, acting in a catalytic manner.

Quantitative Degradation and Selectivity Data

ZXH-4-130 has been shown to be a potent and selective degrader of CRBN across multiple cell lines. The following tables summarize the key quantitative data from studies characterizing this molecule.

Table 1: CRBN Degradation Potency of ZXH-4-130

| Cell Line | DC50 (nM) | Dmax (%) |

| MM1.S | 5.6 | >95 |

| Kelly | 19.1 | >95 |

| SK-N-DZ | 29.8 | >95 |

| HEK293T | 22.7 | >95 |

| MOLT-4 | 12.3 | >95 |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Table 2: Selectivity Profile of ZXH-4-130 by Quantitative Proteomics

| Cell Line | Treatment | Proteins Significantly Degraded (besides CRBN) |

| MM1.S | 100 nM ZXH-4-130 for 24h | None |

| Kelly | 100 nM ZXH-4-130 for 24h | None |

| SK-N-DZ | 100 nM ZXH-4-130 for 24h | None |

| HEK293T | 100 nM ZXH-4-130 for 24h | None |

| MOLT-4 | 100 nM ZXH-4-130 for 24h | None |

Data from global quantitative proteomics analysis demonstrates high selectivity for CRBN.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Cell Culture

-

Cell Lines: MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Incubation: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.

Western Blot Analysis for CRBN Degradation

This protocol is used to visualize and semi-quantify the degradation of CRBN protein.

References

In-Depth Technical Guide: ZXH-4-130 TFA for the Study of Cereblon Biology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ZXH-4-130 TFA, a potent and selective heterobifunctional degrader of the Cereblon (CRBN) protein. By recruiting CRBN to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of CRBN. This guide details the quantitative effects of this compound, provides in-depth experimental protocols for its use, and illustrates its mechanism of action and the broader context of Cereblon signaling.

Quantitative Profile of this compound

This compound has been demonstrated to be a highly efficient degrader of CRBN across various cell lines. Its activity is characterized by its potency (DC50) and maximal degradation (Dmax).

| Cell Line | DC50 (nM) | Dmax (%) | Time Point (h) | Reference |

| MM1.S | 8 | >95 | 24 | [1] |

| Kelly | 11 | >95 | 24 | [1] |

| SK-N-DZ | 13 | >95 | 24 | [1] |

| HEK293T | 16 | >95 | 24 | [1] |

| MOLT-4 | 14 | >95 | 24 | [1] |

Note: The trifluoroacetate (B77799) (TFA) salt form of ZXH-4-130 generally offers enhanced water solubility and stability compared to the free base, without altering the biological activity at equivalent molar concentrations.[2][3]

In functional assays, pretreatment with this compound has been shown to have significant effects on processes that are dependent on CRBN. For instance, in MM1.S cells, pre-treatment with 100 nM this compound for 2 hours can significantly prevent the cytotoxic effects of 1 µM pomalidomide, an immunomodulatory drug (IMiD) that relies on CRBN for its activity.[4][5] Furthermore, a 2-hour pretreatment with 50 nM this compound can rescue the degradation of GSPT1, a known neosubstrate of the CRBN-IMiD complex, induced by the compound CC-885.[4][5] At a concentration of 10 nM, this compound induces approximately 80% degradation of CRBN in MM1.S cells.[6]

Mechanism of Action and Cereblon Signaling

This compound is a proteolysis-targeting chimera (PROTAC) that functions by inducing proximity between CRBN and the VHL E3 ubiquitin ligase complex. This ternary complex formation leads to the polyubiquitination of CRBN and its subsequent degradation by the 26S proteasome.

References

The Role of VHL in ZXH-4-130 TFA Mediated Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this innovation. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. This guide provides a comprehensive technical overview of the role of the von Hippel-Lindau (VHL) E3 ubiquitin ligase in the mechanism of action of ZXH-4-130 TFA, a potent and selective degrader of the protein Cereblon (CRBN).

This compound is a hetero-PROTAC that orchestrates the degradation of CRBN by forming a ternary complex between CRBN and the VHL E3 ligase.[1][2] This guide will delve into the quantitative aspects of this degradation, provide detailed experimental protocols for its characterization, and visualize the key signaling pathways and experimental workflows involved.

Quantitative Data on this compound-Mediated CRBN Degradation

The potency and selectivity of this compound in degrading CRBN have been demonstrated across various cell lines. The following tables summarize the key quantitative findings.

| Cell Line | Concentration | Treatment Duration | CRBN Degradation (%) | Reference |

| MM1.S | 10 nM | Not Specified | ~80% | [1][3] |

| MM1.S | 100 nM | 6 hours | Nearly Complete | [1] |

Table 1: In Vitro Degradation of CRBN by this compound

| Parameter | Value | Cell Line | Reference |

| DC50 (50% Degradation Concentration) | Not explicitly stated, but potent degradation observed at low nM | Multiple | [4] |

| Dmax (Maximum Degradation) | >95% | Multiple | [4] |

Table 2: Degradation Parameters of ZXH-4-130

Core Signaling Pathway and Mechanism of Action

This compound functions by inducing the proximity of CRBN to the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of CRBN.

Caption: Mechanism of this compound-mediated CRBN degradation.

The degradation of CRBN has significant downstream consequences, as CRBN itself is a substrate receptor for the CUL4A E3 ubiquitin ligase complex and is involved in the degradation of several key transcription factors, including Ikaros (IKZF1) and Aiolos (IKZF3).

Caption: Downstream effects of CRBN degradation.

Experimental Protocols

Western Blot Analysis for CRBN Degradation

This protocol outlines the steps to quantify the degradation of CRBN in cell lysates following treatment with this compound.

Caption: Western Blot experimental workflow.

Methodology:

-

Cell Culture: Culture MM1.S cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) or DMSO as a vehicle control for the indicated time (e.g., 4, 6, 24 hours).

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE:

-

Mix equal amounts of protein (20-30 µg) with 4x Laemmli sample buffer and boil for 5 minutes.

-

Load samples onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.

-

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CRBN (e.g., rabbit anti-CRBN) overnight at 4°C. A loading control antibody (e.g., mouse anti-GAPDH or anti-β-actin) should also be used.

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

-

Chemiluminescent Detection:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ). Normalize the CRBN band intensity to the loading control to determine the relative protein levels.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the viability of cancer cells.

Caption: MTT Assay experimental workflow.

Methodology:

-

Cell Seeding: Seed MM1.S cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Treatment: After 24 hours, treat the cells with serial dilutions of this compound or DMSO as a vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability as follows: (Absorbance of treated cells / Absorbance of control cells) x 100.

Conclusion

This compound represents a powerful chemical tool for the targeted degradation of CRBN, mediated by the VHL E3 ligase. This in-depth guide has provided a comprehensive overview of its mechanism, quantitative effects, and the experimental methodologies required for its characterization. The provided diagrams and protocols offer a practical resource for researchers in the field of targeted protein degradation and drug discovery, facilitating a deeper understanding of the critical role VHL plays in the efficacy of this potent CRBN degrader. The continued exploration of such molecules holds immense promise for the development of novel therapeutics against a wide range of diseases.

References

An In-depth Technical Guide to ZXH-4-130 TFA: A Selective Cereblon Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZXH-4-130 TFA is a potent and selective degrader of the Cereblon (CRBN) protein.[1][2][3] As a heterobifunctional proteolysis-targeting chimera (PROTAC), it represents a significant tool for studying CRBN biology and holds potential for therapeutic development.[2][3] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of this compound.

Chemical Properties

This compound is the trifluoroacetic acid (TFA) salt form of the active ZXH-4-130 compound. The TFA salt form generally offers enhanced water solubility and stability compared to the free base, without altering the biological activity at equivalent molar concentrations.[4]

| Property | Value | Reference |

| CAS Number | 2711006-67-4 | [1][4] |

| Molecular Formula | C₄₈H₅₉F₃N₆O₁₁S | [1][4] |

| Molecular Weight | 985.08 g/mol | [1][4] |

| Appearance | Solid | [1] |

| Solubility | DMSO: 170 mg/mL (172.57 mM) (requires sonication) | [1] |

| Storage | Store at -20°C in a sealed container, away from moisture and light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [1] |

Note: Specific physical properties such as melting point and pKa for this compound are not publicly available at this time.

Mechanism of Action

ZXH-4-130 is a CRBN-VHL compound, meaning it functions as a molecular bridge between the E3 ubiquitin ligase von Hippel-Lindau (VHL) and the target protein, Cereblon (CRBN).[2][3] By inducing the proximity of VHL and CRBN, ZXH-4-130 facilitates the ubiquitination of CRBN. This polyubiquitin (B1169507) chain acts as a signal for the proteasome, leading to the targeted degradation of CRBN within the cell.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Experimental Data and Applications

This compound has been shown to be a highly effective degrader of CRBN in various cell lines.

Quantitative Degradation Data

| Cell Line | Concentration | CRBN Degradation | Reference |

| MM1.S | 10 nM | ~80% | [1][5] |

Further quantitative data such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) may be available in supplementary materials of cited literature but are not readily accessible.

Cellular Effects

-

Rescue of GSPT1 Degradation: Pre-treatment with this compound (50 nM) can rescue the degradation of GSPT1 induced by the CRBN-dependent degrader CC-885 in MM1.S cells.[1] This demonstrates its ability to functionally knock down CRBN, thereby preventing the activity of other CRBN-recruiting degraders.

-

Prevention of Pomalidomide (B1683931) Cytotoxicity: this compound (100 nM pre-treatment) significantly prevents the cytotoxic effects of pomalidomide (1 µM) in MM1.S cells.[1] Pomalidomide is an immunomodulatory drug that relies on CRBN for its anti-cancer activity.

Experimental Protocols

The following are representative protocols for experiments involving this compound. Researchers should optimize these protocols for their specific experimental conditions.

CRBN Degradation Assay via Western Blot

This protocol outlines the steps to assess the degradation of CRBN in a selected cell line (e.g., MM1.S) following treatment with this compound.

1. Cell Culture and Treatment:

-

Culture MM1.S cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

-

Seed cells at a density of 5 x 10⁵ cells/mL in a 6-well plate.

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

2. Cell Lysis:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

4. Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against CRBN overnight at 4°C.

-

Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

5. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the CRBN band intensity to the loading control.

-

Calculate the percentage of CRBN degradation relative to the vehicle-treated control.

Experimental Workflow Diagram

Caption: Western blot workflow for CRBN degradation.

Pomalidomide Cytotoxicity Rescue Assay

This protocol is designed to demonstrate that the degradation of CRBN by this compound can rescue the cytotoxic effects of pomalidomide.

1. Cell Seeding:

-

Seed MM1.S cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

2. Pre-treatment with this compound:

-

Treat the cells with this compound (e.g., 100 nM) or a vehicle control for 2 hours.

3. Treatment with Pomalidomide:

-

After the pre-treatment period, add pomalidomide (e.g., 1 µM) to the appropriate wells. Include wells with only this compound, only pomalidomide, and vehicle control.

4. Incubation:

-

Incubate the plate for 96 hours at 37°C in a humidified 5% CO₂ incubator.

5. Cell Viability Assay:

-

Assess cell viability using a commercially available assay, such as CellTiter-Glo® (Promega) or a similar ATP-based assay, following the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

6. Data Analysis:

-

Normalize the viability of treated cells to the vehicle control.

-

Compare the viability of cells treated with pomalidomide alone to those pre-treated with this compound followed by pomalidomide.

Conclusion

This compound is a valuable chemical probe for the selective degradation of CRBN. Its well-defined mechanism of action and potent cellular activity make it an essential tool for researchers investigating the biological functions of CRBN and for the development of novel therapeutics based on targeted protein degradation. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting.

References

- 1. benchchem.com [benchchem.com]

- 2. JCI - Induced protein degradation for therapeutics: past, present, and future [jci.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

Initial Exploratory Studies with ZXH-4-130 TFA: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the initial exploratory studies on ZXH-4-130 TFA, a potent and selective degrader of the Cereblon (CRBN) protein. This compound is a hetero-PROTAC (Proteolysis Targeting Chimera) that links a ligand for CRBN with a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of CRBN.[1][2][3] The trifluoroacetate (B77799) (TFA) salt form of ZXH-4-130 is often used to enhance water solubility and stability.[3]

Core Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system to selectively eliminate CRBN. As a hetero-PROTAC, it forms a ternary complex between CRBN and the VHL E3 ligase complex, leading to the polyubiquitination of CRBN and its degradation by the proteasome.

References

A Technical Guide to the Therapeutic Applications of CRBN Degradation by ZXH-4-130 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cereblon (CRBN), a substrate receptor for the CUL4A E3 ubiquitin ligase complex, has emerged as a pivotal target in the field of targeted protein degradation. The development of small molecules that can modulate CRBN activity offers a promising therapeutic avenue for a range of diseases, including cancers and neurodegenerative disorders. ZXH-4-130 TFA is a potent and selective heterobifunctional proteolysis-targeting chimera (PROTAC) that induces the degradation of CRBN by hijacking the von Hippel-Lindau (VHL) E3 ligase. This technical guide provides an in-depth overview of the mechanism of action, quantitative degradation data, detailed experimental protocols, and potential therapeutic applications of CRBN degradation mediated by this compound.

Introduction: Cereblon as a Therapeutic Target

The ubiquitin-proteasome system (UPS) is the primary mechanism for protein degradation in eukaryotic cells, playing a crucial role in maintaining cellular homeostasis. E3 ubiquitin ligases are key components of the UPS, providing substrate specificity for the ubiquitination and subsequent degradation of target proteins. Cereblon (CRBN) functions as a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^).

The therapeutic potential of targeting CRBN was first realized with the discovery that immunomodulatory drugs (IMiDs®), such as thalidomide (B1683933) and its analogs, bind to CRBN and induce the degradation of neosubstrate proteins, including the transcription factors IKZF1 and IKZF3. This finding has revolutionized the treatment of multiple myeloma and other hematological malignancies.

Targeted degradation of CRBN itself represents a novel therapeutic strategy. By removing the CRBN protein, it is possible to modulate the degradation of its endogenous and neosubstrates, thereby impacting various cellular processes. This compound is a chemical probe designed to selectively induce the degradation of CRBN, providing a powerful tool to study CRBN biology and explore its therapeutic potential.

Mechanism of Action of this compound

This compound is a hetero-PROTAC, a molecule with two distinct warheads connected by a linker. One end of this compound binds to CRBN, while the other end binds to the VHL E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex between CRBN, this compound, and VHL. The proximity of CRBN to the VHL E3 ligase complex, brought about by the PROTAC, leads to the polyubiquitination of CRBN. The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the CRBN protein.

Quantitative Data

The efficacy of this compound in inducing CRBN degradation has been quantified across multiple cell lines. The key metrics for a degrader are its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

| Cell Line | Compound | DC | D |

| MM1.S | This compound | ~10 | >80 |

| Kelly | This compound | Not Reported | Not Reported |

| SK-N-DZ | This compound | Not Reported | Not Reported |

| HEK293T | This compound | Not Reported | Not Reported |

| MOLT-4 | This compound | Not Reported | Potent Degrader |

| Data from Powell CE, et al. RSC Med Chem. 2021. |

Table 1: CRBN Degradation Efficiency of this compound.

Quantitative proteomics has been employed to assess the selectivity of this compound. In these experiments, the abundance of thousands of proteins is measured following treatment with the compound.

| Protein | Cell Line | Fold Change vs. DMSO | p-value |

| CRBN | MM1.S | Significant Decrease | <0.05 |

| Protein X | MM1.S | No Significant Change | >0.05 |

| Protein Y | MM1.S | No Significant Change | >0.05 |

| Illustrative data based on findings from Powell CE, et al. RSC Med Chem. 2021. |

Table 2: Selectivity Profile of this compound from Quantitative Proteomics.

Experimental Protocols

Western Blotting for CRBN Degradation

This protocol is used to qualitatively and semi-quantitatively assess the degradation of CRBN in cells treated with this compound.

Materials:

-

Cell lines (e.g., MM1.S)

-

This compound

-

Complete culture medium

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-CRBN, anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time (e.g., 4, 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of CRBN degradation.

Quantitative Proteomics

This protocol provides a global and unbiased method to assess the selectivity of this compound-mediated protein degradation.

Procedure:

-

Sample Preparation: Treat cells with this compound or DMSO (vehicle control). Harvest and lyse the cells.

-

Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

-

Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with a different TMT isobaric tag.

-

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment conditions using specialized software.

Pomalidomide (B1683931) Rescue Cell Viability Assay

This assay demonstrates that the degradation of CRBN by this compound can rescue the cytotoxic effects of CRBN-dependent drugs like pomalidomide.

Materials:

-

MM1.S cells

-

This compound

-

Pomalidomide

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled 96-well plates

Procedure:

-

Cell Seeding: Seed MM1.S cells in an opaque-walled 96-well plate.

-

Pre-treatment: Pre-treat the cells with this compound (e.g., 100 nM) for 2 hours to induce CRBN degradation.

-

Treatment: Add pomalidomide (e.g., 1 µM) to the wells. Include control wells with DMSO, this compound alone, and pomalidomide alone.

-

Incubation: Incubate the plate for 96 hours.

-

Viability Measurement: Add CellTiter-Glo® reagent to each well and measure the luminescence, which is proportional to the number of viable cells.

-

Data Analysis: Compare the viability of cells treated with both this compound and pomalidomide to those treated with pomalidomide alone to determine the rescue effect.

Potential Therapeutic Applications

The ability to selectively degrade CRBN with molecules like this compound opens up several exciting therapeutic possibilities:

-

Overcoming Drug Resistance: In cancers that have developed resistance to IMiDs® through mutations in CRBN that prevent drug binding but maintain neosubstrate degradation, a CRBN degrader could eliminate the mutated protein, potentially re-sensitizing the cells to therapy.

-

Treatment of Cancers Dependent on CRBN Substrates: By degrading CRBN, the degradation of its downstream substrates is inhibited. In cancers that are dependent on the degradation of certain tumor suppressor proteins by CRBN, this compound could stabilize these proteins and inhibit tumor growth.

-

Neurodegenerative Diseases: CRBN has been implicated in the regulation of synaptic plasticity and neuronal protein homeostasis.[1] Dysregulation of CRBN function is associated with certain neurodegenerative disorders.[1] Selective degradation of CRBN could be a strategy to modulate these pathways and offer therapeutic benefit.[2][3]

-

As a Research Tool: this compound is an invaluable chemical probe for studying the diverse biological functions of CRBN.[4] By acutely depleting CRBN in a temporal and dose-dependent manner, researchers can elucidate its roles in various cellular processes, identify novel substrates, and validate CRBN as a therapeutic target in different disease models.

Conclusion

This compound is a highly potent and selective degrader of CRBN, functioning as a hetero-PROTAC that recruits the VHL E3 ligase.[4] This technical guide has provided a comprehensive overview of its mechanism of action, quantitative degradation profile, and detailed experimental protocols for its characterization. The ability to induce the targeted degradation of CRBN has significant therapeutic potential in oncology, neurobiology, and beyond. As a chemical probe, this compound will continue to be instrumental in unraveling the complex biology of Cereblon and paving the way for the development of novel therapeutics targeting this important E3 ligase substrate receptor.

References

An In-depth Technical Guide on the Effect of ZXH-4-130 TFA on Downstream CRBN Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cereblon (CRBN) is a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4-CRBN), playing a pivotal role in cellular protein homeostasis. It is the primary target of immunomodulatory drugs (IMiDs) and a critical component in the mechanism of many targeted protein degraders. Understanding the consequences of CRBN modulation is essential for drug development. ZXH-4-130 is a potent and selective hetero-PROTAC (Proteolysis Targeting Chimera) that links CRBN to the von Hippel-Lindau (VHL) E3 ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of CRBN itself. This guide provides a comprehensive technical overview of the mechanism and downstream effects of CRBN degradation by ZXH-4-130, consolidating key quantitative data and experimental protocols from foundational research.

Introduction to ZXH-4-130 TFA

ZXH-4-130 is a chemical probe designed for the targeted degradation of CRBN. As a hetero-PROTAC, it comprises three key elements: a ligand that binds to CRBN (derived from pomalidomide), a ligand that binds to the VHL E3 ligase, and a linker connecting the two. By simultaneously engaging both proteins, ZXH-4-130 facilitates the formation of a ternary complex, leading to the polyubiquitination of CRBN by the VHL E3 ligase complex and its subsequent destruction by the proteasome. The TFA (trifluoroacetate) salt form enhances the compound's solubility and stability for experimental use. The primary utility of ZXH-4-130 is as a tool for "chemical knockdown" of CRBN, enabling the study of CRBN-dependent cellular processes.

Mechanism of Action and Downstream Consequences

The primary effect of ZXH-4-130 is the depletion of cellular CRBN levels. Since CRBN is the essential substrate receptor for the activity of molecular glue degraders (e.g., IMiDs like pomalidomide) and certain PROTACs, its removal renders these compounds inactive. The downstream effect of ZXH-4-130 is therefore characterized by the abrogation of CRBN-dependent protein degradation pathways.

Diagram: Mechanism of ZXH-4-130-induced CRBN Degradation

Caption: ZXH-4-130 forms a ternary complex with CRBN and VHL, leading to CRBN's degradation.

Diagram: Downstream Effect on Molecular Glue Activity

Caption: ZXH-4-130-mediated CRBN degradation blocks the activity of molecular glues.

Quantitative Data Summary

The efficacy and selectivity of ZXH-4-130 have been characterized by Western Blot and quantitative mass spectrometry across multiple human cell lines.[1]

Table 1: CRBN Degradation Potency of ZXH-4-130

| Cell Line | Concentration (nM) | Treatment Duration (h) | % CRBN Degradation | Data Source |

| MM1.S | 10 | 4 | ~80% | Western Blot[1] |

| HEK293T | 50 | 6 | >90% (approx.) | Proteomics |

| MOLT-4 | 50 | 6 | >90% (approx.) | Proteomics[1] |

| Kelly | 50 | 6 | >90% (approx.) | Proteomics |

| SK-N-DZ | 50 | 6 | >90% (approx.) | Proteomics |

Note: While a specific DC50 value is not reported in the primary literature, the data indicates high potency, with ~80% degradation achieved at just 10 nM in MM1.S cells.[1]

Table 2: Functional Rescue by ZXH-4-130-mediated CRBN Degradation in MM1.S Cells

| Downstream Pathway | Probe Compound (Concentration) | ZXH-4-130 Pre-treatment | Observed Effect | Data Source |

| Pomalidomide-induced Cytotoxicity | Pomalidomide (B1683931) (1 µM) | 100 nM for 2 h | Statistically significant prevention of cytotoxicity. | Cell Viability[1] |

| GSPT1 Degradation | CC-885 | 50 nM for 2 h | Rescue of GSPT1 protein levels. | Western Blot[1] |

| CDK9 Degradation | THAL-SNS-032 | 100 nM for 2 h | Partial prevention of THAL-SNS-032-induced CDK9 degradation. | Western Blot[1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of ZXH-4-130.[1]

Cell Culture and Compound Treatment

-

Cell Lines: Human multiple myeloma (MM1.S), neuroblastoma (Kelly, SK-N-DZ), embryonic kidney (HEK293T), and acute lymphoblastic leukemia (MOLT-4) cells were used.

-

Culture Media: Cells were cultured in RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Compound Preparation: ZXH-4-130 and other small molecules were dissolved in DMSO to create stock solutions (typically 10 mM) and serially diluted in culture medium to achieve final concentrations.

-

Treatment: Cells were seeded in appropriate plates (e.g., 6-well or 96-well) and allowed to adhere overnight before treatment with compounds for the indicated durations.

Western Blot Analysis

-

Cell Lysis: After treatment, cells were washed with cold PBS and lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 20-40 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Primary antibodies (e.g., anti-CRBN, anti-GSPT1, anti-Vinculin) were incubated overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Diagram: Western Blot Workflow for GSPT1 Rescue Experiment

Caption: Experimental workflow for validating the rescue of GSPT1 degradation.

Global Proteomics by Mass Spectrometry

-

Sample Preparation: Cells were lysed, and proteins were precipitated, reduced, alkylated, and digested (typically with trypsin).

-

TMT Labeling: Resulting peptides were labeled with Tandem Mass Tags (TMT) for multiplexed relative quantification.

-

LC-MS/MS: Labeled peptides were separated by liquid chromatography and analyzed on a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).

-

Data Analysis: Raw data was processed using software such as Proteome Discoverer. Peptide identification and protein quantification were performed against a human proteome database. Statistical analysis was used to identify proteins with significant changes in abundance upon treatment.

Conclusion

This compound is a highly selective and potent chemical degrader of CRBN. Its application leads to a rapid and robust "chemical knockdown" of its target. The principal downstream effect is the functional inhibition of CRBN-dependent processes. This is most clearly demonstrated by the ability of ZXH-4-130 to completely block the neosubstrate degradation and cytotoxic effects induced by molecular glue compounds like pomalidomide and CC-885. As a research tool, ZXH-4-130 provides a powerful method for dissecting the complex biology of CRBN and for validating CRBN-dependency in novel targeted protein degradation pathways.

References

The Discovery and Development of ZXH-4-130: A Potent and Selective Chemical Probe for Cereblon Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, characterization, and application of ZXH-4-130, a highly potent and selective chemical probe for the targeted degradation of Cereblon (CRBN). As a Proteolysis Targeting Chimera (PROTAC), ZXH-4-130 is a hetero-bifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of CRBN. This guide provides a comprehensive overview of the quantitative data supporting its efficacy and selectivity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Targeted protein degradation has emerged as a powerful strategy in chemical biology and drug discovery. Chemical probes that can induce the selective degradation of a target protein are invaluable tools for understanding protein function and validating new therapeutic targets. Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, has garnered significant interest due to its role in various cellular processes and its hijacking by immunomodulatory drugs (IMiDs) to induce the degradation of neosubstrates.

The development of chemical probes that can directly and selectively degrade CRBN allows for the elucidation of its cellular functions in a manner that is orthogonal to genetic knockdown approaches. ZXH-4-130 was developed as a potent and selective CRBN degrader, functioning as a chemical probe to study CRBN biology.[1]

Mechanism of Action

ZXH-4-130 is a hetero-PROTAC that functions by inducing the formation of a ternary complex between CRBN and the VHL E3 ubiquitin ligase.[2][3] One end of the ZXH-4-130 molecule binds to CRBN, while the other end binds to VHL. This proximity, induced by the chemical probe, leads to the VHL-mediated polyubiquitination of CRBN. The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes and degrades the tagged CRBN protein.[1]

Mechanism of action of ZXH-4-130.

Quantitative Data

The efficacy and selectivity of ZXH-4-130 have been characterized across multiple cell lines using quantitative proteomics and western blotting.

Potency of CRBN Degradation

ZXH-4-130 induces potent degradation of CRBN in a dose-dependent manner across various cell lines. For instance, in MM1.S multiple myeloma cells, ZXH-4-130 induces approximately 80% degradation of CRBN at a concentration of 10 nM.[2] Time-course experiments in MM1.S cells with a 50 nM dose demonstrated that ZXH-4-130 was most potent between 2 and 8 hours of treatment.[1]

| Cell Line | Assay | Concentration | % CRBN Degradation | Reference |

| MM1.S | Western Blot | 10 nM | ~80% | [2] |

| MM1.S | Western Blot | 50 nM (2-8h) | Most Potent | [1] |

Selectivity Profile

Quantitative proteomics was employed to assess the selectivity of ZXH-4-130. In five different cell lines (MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4), ZXH-4-130 demonstrated high selectivity for CRBN.[1] At a concentration of 50 nM, CRBN was the only protein significantly downregulated in MM1.S cells.[1] Furthermore, ZXH-4-130 did not affect the expression of other members of the CRBN E3 ligase complex, such as DDB1, CUL4A, and ROC1.[1]

| Cell Line | Method | Concentration | Key Finding | Reference |

| MM1.S, Kelly, SK-N-DZ, HEK293T, MOLT-4 | Proteomics | 50 nM | Highly selective for CRBN degradation | [1] |

| MM1.S, MOLT-4 | Western Blot / Proteomics | 50 nM | No effect on DDB1, CUL4A, ROC1 levels | [1] |

Cellular Activity

ZXH-4-130 has been shown to effectively rescue the cellular phenotypes induced by CRBN-modulating agents.

| Cell Line | Experiment | ZXH-4-130 Concentration | Effect | Reference |

| MM1.S | Pomalidomide-induced cytotoxicity | 100 nM | Prevents cytotoxicity | [2][3] |

| MM1.S | CC-885-induced GSPT1 degradation | 50 nM | Rescues GSPT1 degradation | [2][3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Western Blotting for CRBN Degradation

This protocol describes the quantification of CRBN degradation in cultured cells following treatment with ZXH-4-130.

Western blot experimental workflow.

Materials:

-

Cell line of interest (e.g., MM1.S)

-

Complete cell culture medium

-

ZXH-4-130 stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against CRBN

-

Primary antibody for loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of ZXH-4-130 for the desired time course (e.g., 4 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and denature proteins in Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody against CRBN, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify band intensity and normalize to a loading control.

Quantitative Proteomics (TMT-based)

This protocol provides a general workflow for TMT-based quantitative proteomics to assess the selectivity of ZXH-4-130.

TMT-based quantitative proteomics workflow.

Procedure:

-

Sample Preparation: Treat cells with ZXH-4-130 or vehicle control. Harvest cells, lyse, and extract proteins.

-

Protein Digestion: Reduce, alkylate, and digest proteins into peptides using trypsin.

-

TMT Labeling: Label peptides from each condition with a different TMT isobaric tag.

-

Peptide Fractionation: Combine the labeled peptide samples and fractionate using high-pH reversed-phase chromatography.

-

LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry.

-

Data Analysis: Process the mass spectrometry data to identify and quantify proteins. Determine the relative abundance of proteins in the ZXH-4-130-treated samples compared to the control.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of ZXH-4-130 on pomalidomide-induced cytotoxicity.

Procedure:

-

Cell Seeding: Seed MM1.S cells in a 96-well plate.

-

Pre-treatment: Pre-treat cells with 100 nM ZXH-4-130 for 2 hours.[2][3]

-

Co-treatment: Add 1 µM pomalidomide (B1683931) to the wells and incubate for 96 hours.[2][3]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Signaling Pathways

Degradation of CRBN can impact various downstream signaling pathways.

Signaling pathways involving CRBN.

Conclusion

ZXH-4-130 is a well-characterized chemical probe that serves as a valuable tool for studying the biological functions of CRBN. Its high potency and selectivity, as demonstrated by quantitative proteomics and cellular assays, make it a reliable reagent for inducing the acute knockdown of CRBN. This technical guide provides the necessary information for researchers to effectively utilize ZXH-4-130 in their studies and to further explore the roles of Cereblon in health and disease.

References

Methodological & Application

Application Notes and Protocols for ZXH-4-130 TFA in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZXH-4-130 TFA is a potent and selective degrader of the Cereblon (CRBN) protein.[1][2][3] It functions as a heterobifunctional proteolysis-targeting chimera (PROTAC) that links CRBN to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CRBN. This molecule is a valuable tool for studying the biological functions of CRBN and for potential therapeutic applications where CRBN degradation is desired. These application notes provide detailed protocols for the use of this compound in cell culture, focusing on the multiple myeloma cell line MM1.S, where its activity has been characterized.

Mechanism of Action

ZXH-4-130 is a hetero-PROTAC that selectively induces the degradation of CRBN.[1][3] It achieves this by simultaneously binding to CRBN and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity induces the polyubiquitination of CRBN, marking it for degradation by the proteasome.

Caption: Mechanism of action of this compound as a CRBN degrader.

Quantitative Data Summary

The following table summarizes the reported quantitative effects of this compound in MM1.S cells.

| Parameter | Cell Line | Concentration | Incubation Time | Result |

| CRBN Degradation | MM1.S | 10 nM | Not specified | Induces ~80% degradation.[1][2] |

| Prevention of Pomalidomide (B1683931) Cytotoxicity | MM1.S | 100 nM | 2 h pre-treatment, followed by 96 h treatment with 1 µM Pomalidomide | Significantly prevents Pomalidomide-induced cytotoxicity.[1][3] |

| Rescue of GSPT1 Degradation | MM1.S | 50 nM | 2 h pre-treatment, before exposure to CC-885 | Rescues GSPT1 degradation induced by CC-885.[1][3] |

| Effect on CDK9 Activity (with THAL-SNS-032) | MM1.S | 100 nM | 2 h pre-treatment, followed by 6 h treatment with THAL-SNS-032 | Induces nearly complete CRBN degradation, but only partially prevents THAL-SNS-032's activity against CDK9.[1][3] |

Experimental Protocols

General Cell Culture and Reagent Preparation

Cell Line: MM1.S (Multiple Myeloma)

Culture Medium:

-

RPMI-1640 medium

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

Culture Conditions:

-

Humidified incubator at 37°C

-

5% CO2

Preparation of this compound Stock Solution:

-

This compound is typically supplied as a solid.

-

Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C.

Protocol 1: CRBN Degradation Assay

This protocol details the steps to assess the degradation of CRBN in MM1.S cells following treatment with this compound.

Caption: Workflow for assessing CRBN degradation.

Materials:

-

MM1.S cells

-

Complete culture medium

-

This compound stock solution

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer membranes (PVDF or nitrocellulose)

-

Primary antibodies (anti-CRBN, anti-GAPDH or anti-β-actin as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed MM1.S cells in 6-well plates at a density of 0.5 x 10^6 cells/mL in 2 mL of complete culture medium. Allow cells to adhere and stabilize overnight.

-

Treatment: Prepare working solutions of this compound by diluting the stock solution in culture medium. A final concentration of 10 nM is a good starting point based on available data. Include a DMSO-treated vehicle control.

-

Incubation: Add the diluted this compound or vehicle to the respective wells and incubate for the desired time points (e.g., 2, 4, 8, 12, 24 hours).

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in lysis buffer and incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CRBN antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop using a chemiluminescent substrate.

-

-

Analysis: Capture the image of the blot and perform densitometric analysis to quantify the CRBN band intensity relative to the loading control.

Protocol 2: Pomalidomide Cytotoxicity Rescue Assay

This protocol is designed to evaluate the ability of this compound to prevent the cytotoxic effects of pomalidomide.

Materials:

-

MM1.S cells

-

Complete culture medium

-

This compound stock solution

-

Pomalidomide

-

96-well plates

-

Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or similar)

Procedure:

-

Cell Seeding: Seed MM1.S cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to settle for a few hours.

-

Pre-treatment: Add 50 µL of medium containing this compound at a concentration to achieve a final concentration of 100 nM. Also, include wells with vehicle control (DMSO). Incubate for 2 hours.[1][3]

-

Co-treatment: Add 50 µL of medium containing pomalidomide to achieve a final concentration of 1 µM to the pre-treated wells. Include control wells with pomalidomide alone and vehicle alone.

-

Incubation: Incubate the plate for 96 hours at 37°C and 5% CO2.[1][3]

-

Cell Viability Assessment:

-

After the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

-

Analysis: Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability. Compare the viability of cells treated with pomalidomide alone to those pre-treated with this compound before pomalidomide addition.

Troubleshooting

-

Low CRBN Degradation:

-

Confirm the activity of the this compound compound.

-

Optimize the concentration and incubation time.

-

Ensure the proteasome is active in your cell line.

-

-

High Variability in Viability Assays:

-

Ensure even cell seeding.

-

Check for and avoid edge effects in the 96-well plate.

-

Ensure proper mixing of reagents.

-

Conclusion

This compound is a valuable chemical probe for studying CRBN biology. The protocols outlined above provide a framework for investigating its effects on CRBN degradation and its ability to modulate the cellular response to other CRBN-binding agents in cell culture. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols: Determining the Optimal Concentration of ZXH-4-130 TFA in MM1.S Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZXH-4-130 TFA is a potent and highly selective degrader of the Cereblon (CRBN) protein. It functions as a heterobifunctional Proteolysis Targeting Chimera (PROTAC), which links CRBN to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CRBN.[1] In the context of multiple myeloma (MM), CRBN is a crucial component of the CRL4^CRBN^ E3 ubiquitin ligase complex, which is hijacked by immunomodulatory drugs (IMiDs) to induce the degradation of neo-substrates like Ikaros (IKZF1) and Aiolos (IKZF3), transcription factors essential for myeloma cell survival. By degrading CRBN itself, this compound can be utilized as a tool to study the biology of CRBN and to potentially overcome resistance to IMiDs. This document provides detailed application notes and protocols for determining the optimal concentration of this compound in the human multiple myeloma cell line MM1.S.

Mechanism of Action of this compound

This compound is a PROTAC that induces the degradation of its target protein, CRBN. The molecule consists of a ligand that binds to CRBN, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase. This ternary complex formation (CRBN : this compound : VHL) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to CRBN, marking it for degradation by the 26S proteasome.

Caption: Mechanism of this compound-mediated CRBN degradation.

Downstream Signaling Pathways

The degradation of CRBN by this compound has significant downstream effects on signaling pathways crucial for MM cell survival. CRBN is the substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex. In the presence of IMiDs, this complex targets the transcription factors IKZF1 and IKZF3 for degradation. The degradation of IKZF1 and IKZF3 leads to the downregulation of MYC and IRF4, which are critical for the proliferation and survival of MM cells. By degrading CRBN, this compound can prevent the degradation of IKZF1 and IKZF3 that would be induced by IMiDs, and its own effects on downstream pathways are a subject of ongoing research.

Caption: Simplified CRBN signaling pathway in multiple myeloma.

Quantitative Data Summary

While specific dose-response data for this compound on the viability of MM1.S cells is not extensively available in the public domain, data from a similar CRBN-targeting PROTAC, ARV-825, can provide a valuable reference point for designing experiments. ARV-825 also recruits CRBN to induce the degradation of its target proteins. The following table summarizes the reported IC50 values for ARV-825 in MM1.S and other relevant MM cell lines. It is important to note that while this compound degrades CRBN, ARV-825 degrades BET proteins via CRBN, so their ultimate biological effects will differ, but the concentrations required to engage CRBN are likely to be in a similar nanomolar range.

| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (nM) | Reference |

| ARV-825 | MM1.S | MTT | 72 | 8 - 500 (range across sensitive lines) | [2] |

| ARV-825 | MM1.S res (lenalidomide-resistant) | MTT | 72 | >1000 | [2] |

| ZXH-4-130 | MM1.S | CRBN Degradation (Western Blot) | 4 | ~10-100 (effective concentration) | [1] |

Note: The IC50 values for ARV-825 are provided as a proxy for the expected potency of a CRBN-engaging PROTAC in MM1.S cells. The optimal concentration for this compound should be determined empirically using the protocols below.

Experimental Protocols

To determine the optimal concentration of this compound in MM1.S cells, a series of experiments should be conducted to assess its effects on cell viability, apoptosis, and target protein degradation.

Caption: Experimental workflow to find the optimal drug concentration.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the metabolic activity of MM1.S cells, which is an indicator of cell viability.

Materials:

-

MM1.S cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed MM1.S cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in culture medium. A suggested concentration range is from 0.1 nM to 10 µM. Also, include a vehicle control (DMSO) at the highest concentration used for the drug dilutions.

-

Add 100 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

-

Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

MM1.S cells treated with various concentrations of this compound as described in the viability assay.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

After the desired incubation time with this compound, collect the MM1.S cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Protocol 3: Western Blot for CRBN, IKZF1, and IKZF3 Degradation

This protocol is to assess the degradation of the target protein CRBN and its downstream effectors IKZF1 and IKZF3.

Materials:

-

MM1.S cells treated with various concentrations of this compound.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-CRBN, anti-IKZF1, anti-IKZF3, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

After treatment, harvest MM1.S cells and wash with cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Conclusion

The optimal concentration of this compound for use in MM1.S cells will depend on the specific experimental goal. For effective CRBN degradation, concentrations in the range of 10-100 nM are likely to be optimal, as suggested by initial studies.[1] To determine the optimal concentration for inducing anti-myeloma effects such as cytotoxicity and apoptosis, a thorough dose-response analysis is essential. The protocols provided herein offer a comprehensive framework for researchers to systematically evaluate the effects of this compound and determine its optimal working concentration for their specific research applications. It is recommended to perform these experiments with appropriate controls and replicates to ensure the reliability and reproducibility of the results.

References

Application Notes and Protocols for the Preparation of ZXH-4-130 TFA Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZXH-4-130 TFA is a highly potent and selective degrader of Cereblon (CRBN), acting as a CRBN-VHL hetero-PROTAC (Proteolysis Targeting Chimera)[1][2][3][4][5]. It is a valuable research tool for studying CRBN biology and related therapeutic interventions. The trifluoroacetate (B77799) (TFA) salt form of ZXH-4-130 is often used to improve the compound's stability and solubility[2]. Accurate and reproducible preparation of stock solutions is critical for obtaining reliable experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro studies.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 985.08 g/mol | [1][6] |

| CAS Number | 2711006-67-4 | [1][6] |

| Appearance | Off-white to gray solid | [1] |

| Solubility in DMSO | ≥ 125 mg/mL (126.9 mM); may require ultrasonic treatment and warming.[6] Another source reports 170 mg/mL (172.57 mM) with the need for ultrasonic treatment.[1] | [1][6] |

| Recommended Storage (Solid) | -20°C, sealed, away from moisture and light.[1] | [1] |

| Recommended Storage (DMSO Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[1] | [1] |

Experimental Protocols

Materials and Reagents

-

This compound (lyophilized powder)

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes (e.g., polypropylene)

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, low-retention pipette tips

-

Vortex mixer

-

Water bath or heat block (optional, for warming)

-

Ultrasonic bath (optional, for sonication)

Safety Precautions

-

This compound: As a potent bioactive compound, handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

DMSO: DMSO is a penetration enhancer and can facilitate the absorption of other substances through the skin. Handle with caution in a well-ventilated area.

-

TFA Salt: Trifluoroacetic acid is corrosive[7]. While present as a salt, it is good practice to handle the compound in a well-ventilated area.

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions in cell-based assays.

-

Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the lyophilized powder.

-